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Compound of Interest

Compound Name: Diethyl pentadecanedioate

Cat. No.: B073153 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This application note provides a detailed guide to the interpretation of the electron ionization

(EI) mass spectrum of diethyl pentadecanedioate. Pentadecanedioic acid and its derivatives

are significant in various industrial applications, including the synthesis of polymers, lubricants,

and as plasticizers. In the pharmaceutical industry, long-chain dicarboxylic acids are explored

as components of drug delivery systems and as potential therapeutic agents. Understanding

the mass spectral fragmentation of diethyl pentadecanedioate is crucial for its accurate

identification and characterization in complex matrices. This document outlines the

experimental protocol for acquiring the mass spectrum, presents a detailed analysis of the

fragmentation patterns, and provides a visual representation of the fragmentation pathways.

Introduction
Diethyl pentadecanedioate (C₁₉H₃₆O₄) is the diethyl ester of pentadecanedioic acid, a 15-

carbon α,ω-dicarboxylic acid. Mass spectrometry is a powerful analytical technique for the

structural elucidation of such molecules. Electron ionization (EI) mass spectrometry, in

particular, provides reproducible fragmentation patterns that serve as a molecular fingerprint,

enabling unambiguous identification. The interpretation of these patterns offers valuable

insights into the compound's structure. This note will focus on the characteristic fragmentation

pathways of long-chain diethyl dicarboxylates to interpret the mass spectrum of diethyl
pentadecanedioate.
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Experimental Protocols
Sample Preparation
A dilute solution of diethyl pentadecanedioate (approximately 100 µg/mL) is prepared in a

volatile organic solvent such as dichloromethane or ethyl acetate. The sample should be of

high purity to avoid interference from impurities in the mass spectrum.

Instrumentation and Data Acquisition
The mass spectrum is acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS)

system.

Gas Chromatograph (GC):

Injection Mode: Splitless

Injector Temperature: 280 °C

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is

suitable.

Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to

300 °C at a rate of 15 °C/min, and hold for 10 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Scan Range: m/z 40-500
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Data Presentation: Predicted Mass Spectrum of
Diethyl Pentadecanedioate
While a publicly available, experimentally derived mass spectrum for diethyl
pentadecanedioate is not readily accessible, a predicted spectrum can be constructed based

on the known fragmentation patterns of analogous long-chain diethyl dicarboxylates, such as

diethyl suberate and diethyl azelate. The molecular weight of diethyl pentadecanedioate is

328.5 g/mol .

m/z
Predicted Relative
Abundance

Proposed Fragment
Identity

328 Low [M]⁺ (Molecular Ion)

283 Moderate [M - OC₂H₅]⁺

282 Low [M - C₂H₅OH]⁺

255 Moderate
[M - OC₂H₅ - CO]⁺ or [M -

C₂H₅O₂]⁺

155 High [C₂H₅OOC(CH₂)₄]⁺

149 Moderate to High
Phthalate contaminant or

rearrangement ion

129 High
[HOOC(CH₂)₆]⁺ (after

rearrangement)

101 High
[C₂H₅OOCCH₂]⁺ (McLafferty

+1)

88 Moderate McLafferty rearrangement ion

73 Moderate [C₂H₅OCO]⁺

45 Moderate [C₂H₅O]⁺
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The fragmentation of diethyl pentadecanedioate under electron ionization is expected to

follow several characteristic pathways common to long-chain esters.

Molecular Ion ([M]⁺): The molecular ion peak at m/z 328 is expected to be of low abundance

due to the lability of the long aliphatic chain and the ester functional groups.

Loss of an Ethoxy Group ([M - OC₂H₅]⁺): A prominent peak is anticipated at m/z 283,

corresponding to the loss of an ethoxy radical (•OC₂H₅, 45 Da). This is a common initial

fragmentation for ethyl esters.

Loss of an Ethanol Molecule ([M - C₂H₅OH]⁺): The loss of a neutral ethanol molecule (46 Da)

can also occur, leading to a peak at m/z 282.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the carbonyl group results in the

formation of an acylium ion.

McLafferty Rearrangement: A characteristic rearrangement for esters with a γ-hydrogen. This

process involves the transfer of a hydrogen atom to the carbonyl oxygen with subsequent

cleavage of the β-bond, leading to the formation of a neutral alkene and a charged enol. For

diethyl esters, this can lead to a characteristic ion at m/z 88.

Alkyl Chain Fragmentation: The long methylene chain can undergo fragmentation, leading to

a series of ions separated by 14 Da (CH₂).

Cyclization and Rearrangement: Long-chain dicarboxylic acid esters can undergo

intramolecular reactions, leading to the formation of cyclic ions and other rearrangement

products. For instance, a fragment ion at m/z 129 is often observed in long-chain

dicarboxylates.

Visualization of Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathways of diethyl
pentadecanedioate upon electron ionization.
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Caption: Predicted EI fragmentation of diethyl pentadecanedioate.

Conclusion
The mass spectrum of diethyl pentadecanedioate is characterized by a weak molecular ion

and several key fragment ions resulting from the loss of the ethoxy group, McLafferty

rearrangement, and cleavage of the long alkyl chain. By understanding these fundamental

fragmentation pathways, researchers can confidently identify diethyl pentadecanedioate and

related long-chain dicarboxylic acid esters in complex mixtures, which is essential for quality

control in industrial processes and for advancing research in drug development and materials

science.

To cite this document: BenchChem. [Interpreting the Mass Spectrum of Diethyl
Pentadecanedioate: An Application Note]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073153#interpreting-the-mass-spectrum-of-diethyl-
pentadecanedioate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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